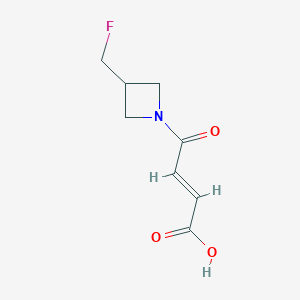

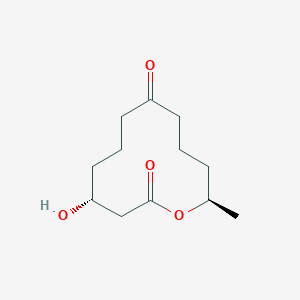

(E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

Descripción general

Descripción

(E)-4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid, more commonly known as FMABA, is an organic compound belonging to the class of azetidines. It is an important intermediate in the synthesis of a variety of biologically active molecules, and has been studied for its potential applications in medicinal chemistry and drug discovery. FMABA has been found to possess a wide range of biochemical and physiological effects, and is currently being investigated for its potential in laboratory experiments and research.

Aplicaciones Científicas De Investigación

Synthesis of Estrogen Receptor Modulating Compounds

This compound serves as an intermediate in the synthesis of molecules that modulate estrogen receptors . These receptors are crucial targets for the treatment of hormone-responsive cancers, such as breast cancer. By influencing the estrogen receptor pathway, researchers can develop therapeutic agents that either inhibit or modulate the receptor’s activity, potentially leading to new cancer treatments.

Development of Bioactive Small Molecules

The structure of (E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid suggests its utility in the development of bioactive small molecules . These small molecules can be designed to interact with various biological targets, leading to potential applications in drug discovery and chemical biology research.

Ligand for Enzyme Inhibition Studies

As a ligand, this compound can be used to study enzyme inhibition . The efficacy of compounds as enzyme inhibitors can be evaluated by determining their binding affinity and inhibitory concentration. This is particularly useful in the development of new pharmaceuticals that target specific enzymes within biological pathways.

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent . Its unique structure allows it to be a reference point in chromatographic analysis or as a reactant in chemical assays that require a compound with specific properties.

Materials Science

The fluoromethyl group within the compound’s structure indicates potential applications in materials science . Fluorinated compounds are often used in the development of advanced materials due to their stability and unique chemical properties.

Molecular Biology & Functional Genomics

This compound may find applications in molecular biology and functional genomics as a building block for synthesizing complex molecules . It could be used in cloning, gene editing, and other genomic technologies that require precise molecular tools.

Pharma & Biopharma Manufacturing

In the pharmaceutical and biopharmaceutical industries, intermediates like (E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid are essential for the synthesis of active pharmaceutical ingredients . Its role in the manufacturing process is critical for the production of high-quality pharmaceuticals.

Cell Culture & Analysis

Lastly, this compound could be used in cell culture and analysis as part of cell culture media or as a reagent in cell-based assays . Its properties may influence cell growth or differentiation, making it valuable for research in cell biology and tissue engineering.

Mecanismo De Acción

(E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid is known to act as a β-lactamase inhibitor. β-lactamase inhibitors are often used in combination with β-lactam antibiotics to overcome antibiotic resistance.

Direcciones Futuras

Azetidines, such as (E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid, are important in organic synthesis and medicinal chemistry . The future directions of research in this field could involve exploring the unique reactivity of azetidines due to their ring strain, and their potential applications in drug discovery, polymerization, and as chiral templates .

Propiedades

IUPAC Name |

(E)-4-[3-(fluoromethyl)azetidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO3/c9-3-6-4-10(5-6)7(11)1-2-8(12)13/h1-2,6H,3-5H2,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNGVOBUNLGSQN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)

![[3-(Cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B1490773.png)

![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)

![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)

![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)

![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)